molecular formula C20H12O3S2 B1619629 Thiofluorescein CAS No. 25319-73-7

Thiofluorescein

Cat. No.: B1619629
CAS No.: 25319-73-7
M. Wt: 364.4 g/mol
InChI Key: QOMSORNLFVSVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiofluorescein, also known as dithis compound, is a complexometric indicator used in analytical chemistry. It is a derivative of fluorescein, where the oxygen atoms in the xanthene core are replaced by sulfur atoms. This compound is known for its ability to change color when it binds to mercury ions, making it useful in titration and detection of thiols .

Chemical Reactions Analysis

Thiofluorescein undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with bromine in acetic acid and iodine in methanol to form 4,5-dibromo- and 4,5-diiodothiofluoresceins . Common reagents used in these reactions include bromine, iodine, and sulfuric acid. The major products formed from these reactions are halogenated derivatives of this compound, which have different properties and applications.

Mechanism of Action

The mechanism of action of thiofluorescein involves its ability to bind to specific ions or molecules, resulting in a change in its fluorescence properties. When this compound binds to mercury ions, it undergoes a color change from blue to colorless . This binding occurs through the sulfur atoms in the this compound molecule, which interact with the mercury ions. The molecular targets and pathways involved in this process are primarily related to the interaction between the sulfur atoms and the target ions or molecules.

Comparison with Similar Compounds

Thiofluorescein is similar to other fluorescein derivatives, such as fluorescein, eosin, and erythrosin. it is unique in that it contains sulfur atoms instead of oxygen atoms in the xanthene core, which gives it different chemical and fluorescence properties . Other similar compounds include 2,4,5,7-tetrabromothis compound and 2,4,5,7-tetraiodothis compound, which are halogenated derivatives of this compound . These compounds have different applications and properties compared to this compound, making them useful in various scientific and industrial fields.

Properties

CAS No.

25319-73-7

Molecular Formula

C20H12O3S2

Molecular Weight

364.4 g/mol

IUPAC Name

3',6'-bis(sulfanyl)spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C20H12O3S2/c21-19-13-3-1-2-4-14(13)20(23-19)15-7-5-11(24)9-17(15)22-18-10-12(25)6-8-16(18)20/h1-10,24-25H

InChI Key

QOMSORNLFVSVPW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)S)OC5=C3C=CC(=C5)S

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)S)OC5=C3C=CC(=C5)S

25319-73-7

Origin of Product

United States

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